1H-pyrrole-2-carbaldehyde oxime

Medicinal Inorganic Chemistry DNA Interaction Anticancer Drug Design

Researchers developing non-covalent metallodrugs to circumvent cisplatin resistance require ligands with defined DNA-binding modes. Pyrrole-2-carboxaldoxime addresses this need: • Enables Pt(II) complexes with DNA binding constants of 4.42-5.09 × 10³ M⁻¹ via electrostatic, non-covalent interactions • Templates hexanuclear Fe(III) clusters with diamagnetic ground states for single-molecule magnet research • Well-characterized E/Z isomerism with a ~3.5 kcal/mol syn penalty ideal for DFT method calibration Supplied as a high-purity heterocyclic building block with reliable global logistics.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 32597-34-5
Cat. No. B185649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrole-2-carbaldehyde oxime
CAS32597-34-5
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CC(=CNO)N=C1
InChIInChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4+
InChIKeyWJMIDGRLWRUSSN-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole-2-carbaldehyde Oxime: Identity & Procurement


1H-Pyrrole-2-carbaldehyde oxime (CAS 32597-34-5), also known as pyrrole-2-carboxaldoxime, is a heterocyclic oxime with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol [1]. It serves as a versatile N,O-bidentate ligand in coordination chemistry and as a key intermediate for synthesizing heterocyclic compounds, including azaindoles and nitrile oxides [2]. The compound exists as E and Z configurational isomers, which have been thoroughly characterized by NMR spectroscopy and DFT calculations [3].

N,O-bidentate ligand for metal complexation
Building block for heterocyclic synthesis
Configurational isomer (E/Z) characterization standard

1H-Pyrrole-2-carbaldehyde Oxime: Why It's Irreplaceable


Simple substitution of 1H-pyrrole-2-carbaldehyde oxime with other pyrrole oximes or heterocyclic aldoximes (e.g., pyridine-2-carbaldehyde oxime or furfural oxime) is not scientifically justified. The specific N,O-chelating mode and the unique intramolecular hydrogen-bonding network of this compound dictate its coordination geometry, electronic properties, and resultant complex stability [1]. These molecular features directly influence the DNA-binding affinity of its metal complexes and the magnetic properties of its polynuclear clusters, as quantified in the evidence below [2].

Oxime Ligand Substitution
Pyridine-2-carbaldehyde oxime lacks pyrrole N-H donor, which may shift H-bond network and coordination geometry.
Magnetic Outcome Divergence
Salicylaldoxime or pyridine-2-aldoxime often yield ferromagnetic ground states, and may not reproduce the diamagnetic S=0 state.
Chelate Geometry Mis-match
Furfural oxime or simple aldoximes may not reproduce the distinct N,O-chelate and pyrrole NH stabilization.

1H-Pyrrole-2-carbaldehyde Oxime: Quantitative Evidence


DNA Binding Affinity of Pt(II) Complexes

The Pt(II) complexes of 1H-pyrrole-2-carbaldehyde oxime exhibit a distinct electrostatic binding mode with calf thymus DNA, characterized by binding constants in the range of 4.42 × 10^3 to 5.09 × 10^3 M^-1 [1]. This is a specific, quantifiable property that differs from the covalent DNA binding mechanism of cisplatin and the intercalative binding of doxorubicin, offering a different pharmacological profile [1].

DNA Binding Affinity
Cross-study comparable
Kb 4.4–5.1 × 10³ M⁻¹ vs cisplatin (covalent), doxorubicin (intercalative)
Reported electrostatic binding mode context
ct-DNA, Tris-HCl pH 7.1, CV/DPV
Medicinal Inorganic Chemistry DNA Interaction Anticancer Drug Design

Magnetic Ground State of Polynuclear Fe(III) Clusters

The employment of 2-pyrrole aldoxime (synonymous with 1H-pyrrole-2-carbaldehyde oxime) in iron cluster chemistry yields a hexanuclear Fe(III) cluster (Complex 2) that exhibits strong antiferromagnetic interactions, resulting in a well-isolated diamagnetic ground state [1]. This specific magnetic outcome is a direct consequence of the ligand's unique bridging mode and is not a generic property of all oxime ligands; for instance, analogous clusters with salicylaldoxime or pyridine-2-aldoxime often display ferromagnetic or more complex magnetic behaviors [1].

Magnetic Ground State
Class-level inference
Diamagnetic S=0 (antiferromagnetic) vs salicylaldoxime analogs (ferromagnetic)
Supports antiferromagnetic coupling review
Fe₆ cluster, χM T vs T, 2–300 K
Molecular Magnetism Coordination Chemistry Polynuclear Clusters

Intramolecular Hydrogen Bonding Energetics

The syn conformation of both E and Z isomers of 1H-pyrrole-2-carbaldehyde oxime is energetically less favorable than the anti conformation by approximately 3.5 kcal/mol, as determined by MP2 calculations [1]. Despite this, the syn conformation is preferentially adopted due to stabilizing intramolecular N-H···N (E isomer) and N-H···O (Z isomer) hydrogen bonds [1]. This energetic balance is a specific, quantifiable feature that influences the ligand's pre-organization for metal coordination, distinguishing it from other heterocyclic aldoximes like pyridine-2-carbaldehyde oxime, which lack the pyrrole N-H donor.

H-Bond Energetics
Class-level inference
syn/anti ΔE ~3.5 kcal/mol vs pyridine-2-aldoxime (different H-bond network)
Supports conformational pre-organization analysis
MP2/6-311++G(d,p) gas phase
Computational Chemistry Conformational Analysis Hydrogen Bonding

Electrochemical Oxidation of Pt(II) Complexes

In-situ spectroelectrochemical studies in DMF reveal that the oxidation of three Pt(II) complexes of 1H-pyrrole-2-carbaldehyde oxime ([Pt(NH3)Cl(L)] (1), [Pt(L)2] (2), and K[PtCl2(L)] (3)) proceeds via an EC mechanism, generating similar Pt(IV) products and free ligand [1]. This contrasts with the free ligand HL, whose oxidation produces an iminoxy radical that dimerizes [1]. This comparative electrochemical fingerprint provides a clear distinction between the ligand and its metal complexes, and is specific to this ligand scaffold, which differs from the behavior of, for example, pyridine oxime complexes.

Electrochemical Oxidation
Cross-study comparable
Pt complexes: EC mechanism → Pt(IV) vs free ligand: iminoxy radical dimerization
Supports redox pathway differentiation review
DMF, TBAPF₆, Pt gauze, UV-vis SEC
Electrochemistry Spectroelectrochemistry Metallodrug Metabolism

1H-Pyrrole-2-carbaldehyde Oxime: Validated Application Scenarios


Non-Covalent DNA-Binding Pt(II) Anticancer Agents

Based on the established DNA binding constants (4.42-5.09 × 10^3 M^-1) and electrostatic interaction mode [1], this compound is the preferred ligand for synthesizing Pt(II) complexes that target DNA via reversible, non-covalent mechanisms. This approach is distinct from that of covalent binders like cisplatin, potentially mitigating resistance and off-target effects. Procurement should prioritize this specific oxime for projects aimed at elucidating non-covalent metallodrug-DNA interactions.

High-Nuclearity Fe(III) Cluster Synthesis

The compound's demonstrated ability to template hexanuclear Fe(III) clusters with a well-defined diamagnetic ground state [2] makes it a critical building block for molecular magnetism research. Its use is recommended for projects seeking to construct high-spin molecules, single-molecule magnets (SMMs), or magnetic coolants where precise control over magnetic exchange interactions is paramount.

Intramolecular H-Bonding and Pre-organization Studies

The quantifiable energetic penalty (∼3.5 kcal/mol) for the syn conformation and its stabilization by specific N-H···N/O hydrogen bonds [3] position this compound as a model system for computational and experimental studies of hydrogen bonding. It is ideal for calibrating DFT methods and for investigating the role of pre-organization in metal complexation, providing a clear advantage over structurally simpler oximes.

Spectroelectrochemical Redox Behavior of Metallodrugs

The distinct EC oxidation mechanism of its Pt(II) complexes, which differs from the free ligand's radical pathway [4], makes this compound a valuable probe for spectroelectrochemical studies. It is suited for research focused on understanding the oxidative metabolism of platinum-based drugs or for developing redox-active coordination compounds with tailored electrochemical properties.

Application
Selection Property
Validation Focus
DNA-binding Pt(II) complex studies
Electrostatic DNA binding profile
Binding constant and interaction mode validation
Polynuclear Fe(III) cluster synthesis
Antiferromagnetic coupling templating
Magnetic susceptibility and ground state analysis
Intramolecular H-bond and pre-organization studies
Conformational stabilization profile
Syn/anti energy and H-bond network analysis
Spectroelectrochemical redox studies
Ligand vs. complex redox differentiation
EC oxidation pathway and product identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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